5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid
Brand Name: Vulcanchem
CAS No.: 111037-11-7
VCID: VC20741985
InChI: InChI=1S/C21H32O3/c1-2-3-8-14-20(22)15-10-7-5-4-6-9-12-18-17-19(18)13-11-16-21(23)24/h4-7,9-10,12,15,18-20,22H,2-3,8,11,13-14,16-17H2,1H3,(H,23,24)/b6-4+,7-5-,12-9+,15-10+/t18-,19-,20+/m1/s1
SMILES: CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid

CAS No.: 111037-11-7

Cat. No.: VC20741985

Molecular Formula: C21H32O3

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid - 111037-11-7

CAS No. 111037-11-7
Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
IUPAC Name 4-[(1R,2R)-2-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]cyclopropyl]butanoic acid
Standard InChI InChI=1S/C21H32O3/c1-2-3-8-14-20(22)15-10-7-5-4-6-9-12-18-17-19(18)13-11-16-21(23)24/h4-7,9-10,12,15,18-20,22H,2-3,8,11,13-14,16-17H2,1H3,(H,23,24)/b6-4+,7-5-,12-9+,15-10+/t18-,19-,20+/m1/s1
Standard InChI Key HTCSKVNUTLDPJF-XZZKBPRTSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]1C[C@H]1CCCC(=O)O)O
SMILES CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O
Canonical SMILES CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator